2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic compound with a molecular formula of C20H22N4O2S . This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is known for its diverse applications in various fields of science and industry.
Preparation Methods
The synthesis of 2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol with 3-methoxyphenylacetyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or chromatography.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Scientific Research Applications
2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, altering their function. The exact pathways and targets are still under investigation, but these interactions are believed to contribute to its biological effects .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as:
- 2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
- 2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
- 2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
These compounds share a similar core structure but differ in the substituents attached to the triazole ring. The unique combination of substituents in 2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H22N4O2S |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-[[4-ethyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H22N4O2S/c1-4-24-19(17-11-6-5-8-14(17)2)22-23-20(24)27-13-18(25)21-15-9-7-10-16(12-15)26-3/h5-12H,4,13H2,1-3H3,(H,21,25) |
InChI Key |
KQFZELDKRBAFBD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)OC)C3=CC=CC=C3C |
Origin of Product |
United States |
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